![molecular formula C18H17NO4S3 B2947867 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido CAS No. 2097862-42-3](/img/structure/B2947867.png)
2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido
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Overview
Description
2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.52. The purity is usually 95%.
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Scientific Research Applications
Organic Electronics
Bithiophene derivatives are commonly used in the synthesis of materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their semiconducting properties . The compound could potentially be used to develop new semiconductors with improved performance.
Solar Energy
The core structure of bithiophene is utilized in designing hole-transport materials for perovskite solar cells (PSCs) . This compound may serve as a novel material to enhance the efficiency of solar cells.
Anticancer Research
Benzofuran derivatives have shown significant cell growth inhibitory effects in various cancer cell lines . The compound could be investigated for its potential anticancer properties.
Antibacterial Applications
Sulfonamide drugs have a wide range of clinical applications, including antibacterial properties . Research into this compound could explore its use as a new antibacterial agent.
Anti-Diabetic Treatments
Sulfonamides are also known for their anti-diabetic effects . The compound may have potential applications in developing treatments for diabetes.
Synthetic Chemistry
Sulfonamide functional groups are essential building blocks in synthetic chemistry, used to create therapeutic molecules and natural products . This compound could be valuable in synthesizing new molecules with diverse biological activities.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, a class to which this compound belongs, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit significant biological activities, including anticancer activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, oxidative stress response, and viral replication .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported for a similar compound, 2,2’-bithiophene . It is suggested that the compound has high GI absorption and is BBB permeant .
Result of Action
Given the biological activities exhibited by benzofuran derivatives, the compound’s action could result in the inhibition of cell growth, reduction of oxidative stress, or inhibition of viral replication .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c20-14(16-5-6-18(25-16)17-2-1-9-24-17)11-19-26(21,22)13-3-4-15-12(10-13)7-8-23-15/h1-6,9-10,14,19-20H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGPDMNFEYYEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
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